N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide
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Overview
Description
N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound that features an adamantane moiety and a dibenzo-thiazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps. One common approach starts with the preparation of adamantane derivatives, which are then reacted with dibenzo-thiazine intermediates under acidic conditions . The reactions are often carried out in the presence of catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, including temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazine ring.
Substitution: The adamantane and dibenzo-thiazine moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the adamantane or thiazine rings .
Scientific Research Applications
N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conformationally restricted peptidomimetics.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antiviral activities.
Industry: Utilized in the synthesis of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and thiazine moieties. These interactions can modulate biological pathways and result in various pharmacological effects .
Properties
Molecular Formula |
C27H32N2O3S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C27H32N2O3S/c1-17(2)21-7-8-24-23(12-21)22-5-3-4-6-25(22)33(31,32)29(24)16-26(30)28-27-13-18-9-19(14-27)11-20(10-18)15-27/h3-8,12,17-20H,9-11,13-16H2,1-2H3,(H,28,30) |
InChI Key |
PCPNZGCULYTNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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